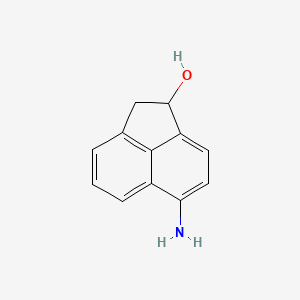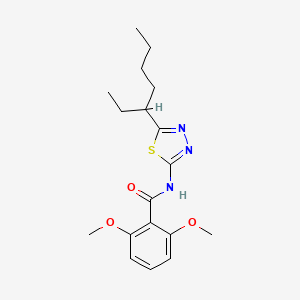
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is characterized by the presence of a thiadiazole ring, a heptanyl side chain, and a dimethoxybenzamide moiety, which contribute to its unique chemical and biological properties.
準備方法
The synthesis of N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
化学反応の分析
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
科学的研究の応用
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . In biology, it has been studied for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against resistant strains of bacteria and fungi . In medicine, it is being explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines . Additionally, it has applications in the industry as a component in the formulation of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cellular processes, leading to the disruption of metabolic pathways and cell growth . For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function . In cancer cells, it may induce apoptosis by targeting key signaling pathways and promoting cell cycle arrest .
類似化合物との比較
N-(5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can be compared with other thiadiazole derivatives, such as benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and its bromo derivatives . These compounds share similar structural features, including the thiadiazole ring, but differ in their side chains and functional groups. The unique combination of the heptanyl side chain and the dimethoxybenzamide moiety in this compound contributes to its distinct chemical and biological properties . While other thiadiazole derivatives may exhibit similar activities, the specific structure of this compound enhances its potency and selectivity in various applications .
特性
CAS番号 |
82559-17-9 |
|---|---|
分子式 |
C18H25N3O3S |
分子量 |
363.5 g/mol |
IUPAC名 |
N-(5-heptan-3-yl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C18H25N3O3S/c1-5-7-9-12(6-2)17-20-21-18(25-17)19-16(22)15-13(23-3)10-8-11-14(15)24-4/h8,10-12H,5-7,9H2,1-4H3,(H,19,21,22) |
InChIキー |
DRDBGHVHZCMPOL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



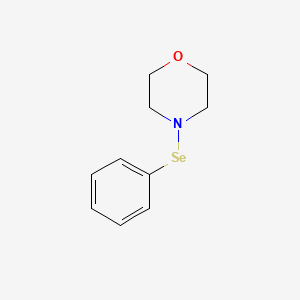
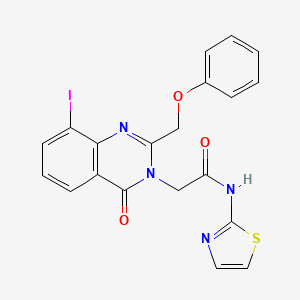
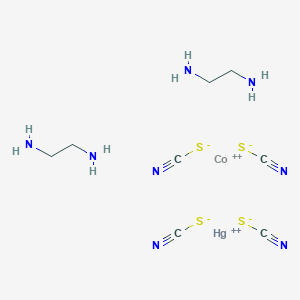
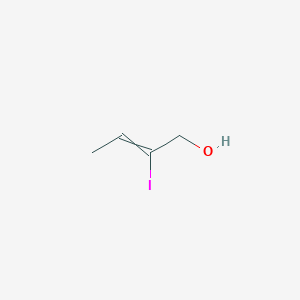
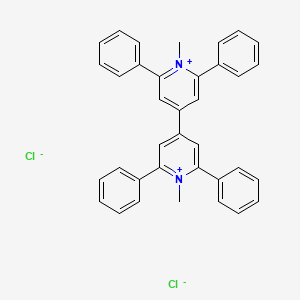
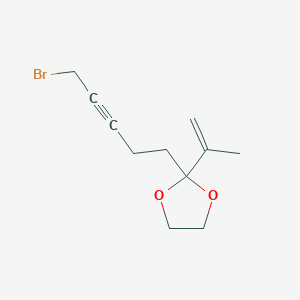
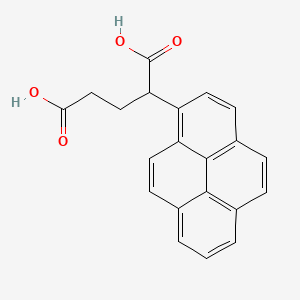
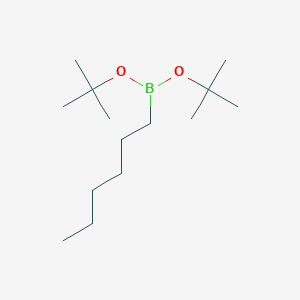
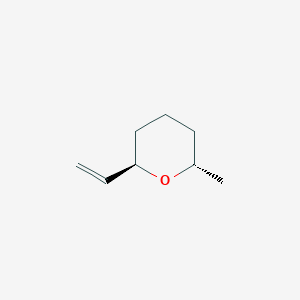
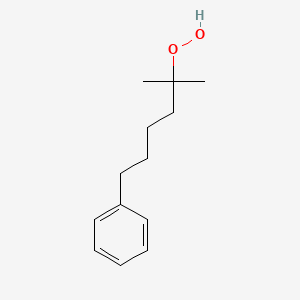
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
